molecular formula C9H17NO B8448403 2-[(1,1-Dimethyl-prop-2-ynyl)-ethyl-amino]-ethanol

2-[(1,1-Dimethyl-prop-2-ynyl)-ethyl-amino]-ethanol

Cat. No. B8448403
M. Wt: 155.24 g/mol
InChI Key: PQIUONXFUIROKE-UHFFFAOYSA-N
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Patent
US07449483B2

Procedure details

To 14.3 ml (146.3 mmol) 2-Ethylaminoethanol in 60 ml THF were added 362 mg (3.7 mmol) CuCl, followed by 7.5 g (73.1 mmol) 3-Chloro-3-methyl-1-butyne. The solution was stirred at RT for 2 h, the solvent was removed and the residue dissolved in ether/2M HCl. The phases were separated and after addition of Na2CO3 to the aqueous phase (pH9), it was extracted with ether. The ether phase was dried over Na2SO4 and concentrated. Distillation by Kugelrohr yielded 2-[(1,1-Dimethyl-prop-2-ynyl)-ethyl-amino]-ethanol as colorless oil, MS: 155 (M).
Quantity
14.3 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
CuCl
Quantity
362 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH2:5][OH:6])[CH3:2].Cl[C:8]([CH3:12])([CH3:11])[C:9]#[CH:10]>C1COCC1.Cl[Cu]>[CH3:11][C:8]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][OH:6])([CH3:12])[C:9]#[CH:10]

Inputs

Step One
Name
Quantity
14.3 mL
Type
reactant
Smiles
C(C)NCCO
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
CuCl
Quantity
362 mg
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
7.5 g
Type
reactant
Smiles
ClC(C#C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether/2M HCl
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
after addition of Na2CO3 to the aqueous phase (pH9), it
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation by Kugelrohr

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C#C)(C)N(CCO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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